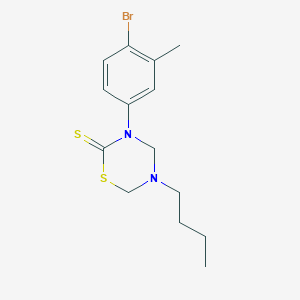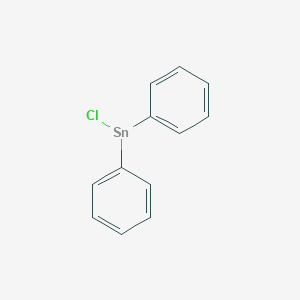
CID 5381446
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tranexamic acid . Tranexamic acid is a synthetic derivative of the amino acid lysine. It is widely used as an antifibrinolytic agent to prevent and treat excessive bleeding in various medical conditions, including trauma, surgery, and heavy menstrual bleeding .
准备方法
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:
Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.
Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.
Oxidation: The alcohol is oxidized to 4-aminomethylcyclohexanone.
Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.
Industrial Production Methods
In industrial settings, the production of tranexamic acid involves similar steps but is optimized for large-scale synthesis. The process includes:
Catalytic hydrogenation: for the reduction step.
Oxidation: using oxidizing agents like potassium permanganate.
Carboxylation: using carbon dioxide under high pressure.
化学反应分析
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group in tranexamic acid can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation is commonly used for reduction.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of tranexamic acid, such as substituted amines and carboxylic acids .
科学研究应用
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: Tranexamic acid is used to study the role of fibrinolysis in various biological processes.
Medicine: It is extensively researched for its antifibrinolytic properties and its use in treating bleeding disorders.
Industry: Tranexamic acid is used in the production of various pharmaceuticals and as an additive in certain industrial processes
作用机制
Tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .
相似化合物的比较
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.
ε-Aminocaproic acid: A structurally similar compound with antifibrinolytic properties
Uniqueness
Tranexamic acid is unique due to its high potency and specificity in inhibiting plasminogen activation. It has a stronger binding affinity to plasminogen compared to similar compounds, making it more effective in preventing fibrin degradation .
属性
分子式 |
C12H10ClSn |
|---|---|
分子量 |
308.37 g/mol |
InChI |
InChI=1S/2C6H5.ClH.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |
InChI 键 |
HIBHFDUQYQGVGD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
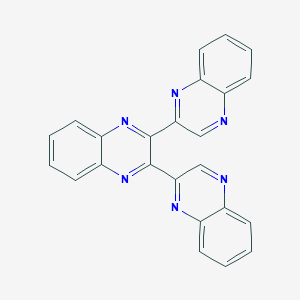
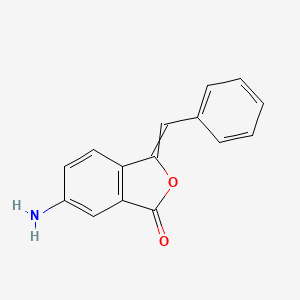

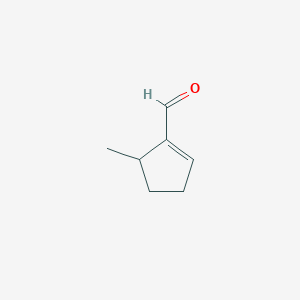

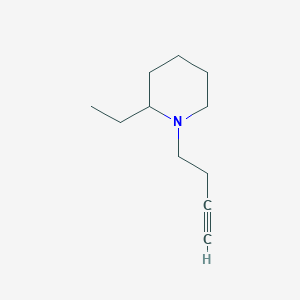
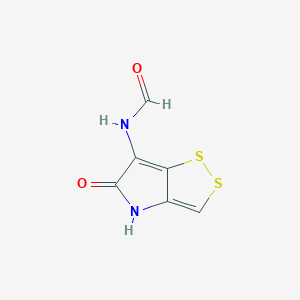
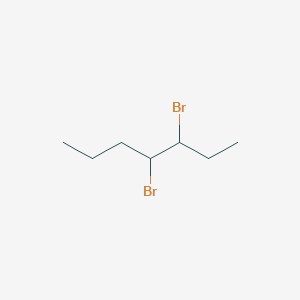

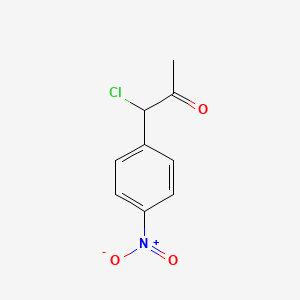
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
